molecular formula C23H21N3O3 B2407118 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203083-17-3

1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No.: B2407118
CAS No.: 1203083-17-3
M. Wt: 387.439
InChI Key: TVILROAWIOQNKL-UHFFFAOYSA-N
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Description

1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.439. The purity is usually 95%.
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Scientific Research Applications

Catalytic Enantioselective Reactions

  • Aza-Reformatsky Reaction : This compound is used in the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. The reaction yields chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities, preserving optical purity in transformations of the chiral β-amino esters (Munck et al., 2017).

Synthesis of Novel Compounds

  • Biomass-Involved Synthesis : The compound has been synthesized through a biomass-involved strategy, leading to the creation of benzo-fused N-heterocycles with six- to eight-membered ring systems, showing the efficiency and diversity of this synthetic approach (Zhang et al., 2015).
  • Novel Polycyclic Systems : It's used in the synthesis of novel fused pentacyclic systems, contributing to advancements in the field of organic chemistry and pharmaceuticals (Ukhin et al., 2011).

Microbial Transformations

  • Fungal Transformations : The compound has been subjected to microbial transformation by fungi, leading to the creation of new derivatives. This indicates its potential in biotechnological applications and organic synthesis (Jiu et al., 1977).

Photophysical Properties

  • Spectroscopic Studies : Research includes the synthesis and spectroscopic studies of related compounds, contributing to the understanding of their photophysical properties, which could be crucial in developing new materials or drugs (Almansour et al., 2016).

Asymmetric Synthesis

  • Asymmetric Transfer Hydrogenation : The compound has been used in the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepines, indicating its utility in producing biologically active compounds with high enantioselectivity (More & Bhanage, 2017).

Novel Synthetic Approaches

  • Synthetic Methods Development : Research includes the development of novel synthetic protocols for creating dibenzo[b,f][1,4]oxazepines, demonstrating the compound's role in advancing synthetic methodologies (Zaware & Ohlmeyer, 2014).

Mechanism of Action

This compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it could have potential applications in the treatment of disorders related to dopamine function, such as Parkinson’s disease, schizophrenia, and others .

Properties

IUPAC Name

1-benzyl-3-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-8-10-21-19(12-15)26(2)22(27)18-13-17(9-11-20(18)29-21)25-23(28)24-14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVILROAWIOQNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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